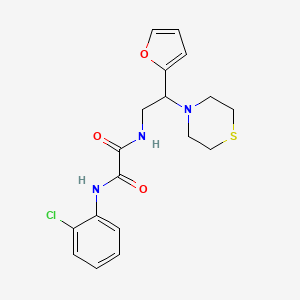

![molecular formula C16H14N4OS2 B2530022 3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole CAS No. 671199-86-3](/img/structure/B2530022.png)

3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole

Vue d'ensemble

Description

The compound "3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole" is a chemically synthesized molecule that appears to be a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests that it may have potential applications in various fields, including medicinal chemistry and agricultural chemistry, due to the presence of the thiazolo[2,3-c][1,2,4]triazole moiety, which is often explored for its biological activities.

Synthesis Analysis

The synthesis of isoxazole derivatives can be complex and often requires multiple steps. For instance, the synthesis of 3-methyl-5-(2-aminoalkyl)isoxazoles involves the reaction of 3,5-dimethylisoxazole with Scruff bases in the presence of sodium amide in liquid ammonia . Similarly, the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides starts from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate and involves subsequent oxidation to yield the corresponding sulfonylmethyl derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of substituents on the isoxazole ring, which can significantly influence the chemical and physical properties of the compounds. For example, the crystal structure of a triazolyl-thiadiazole derivative has been determined using X-ray crystallography, showcasing the importance of structural analysis in understanding the properties of such compounds . The molecular structure of the compound would likely be analyzed using similar techniques to determine its conformation and electronic distribution.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the isoxazole ring. For example, the aprotic decomposition of 5-amino-3,4-dimethyl-isoxazole in the presence of isoamyl nitrite and iodine can yield 5-iodo-3,4-dimethyl-isoxazole . This type of reactivity might be relevant when considering the chemical reactions that the compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are determined by their molecular structure. For instance, the presence of different substituents can affect the solubility, melting point, and stability of the compounds. The compound "this compound" would likely have unique properties due to its complex structure, which includes both isoxazole and thiazolo[2,3-c][1,2,4]triazole moieties. These properties would need to be empirically determined through experiments such as solubility tests, melting point determination, and stability studies under various conditions.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Transformations

- Tautomerism and Basicity of Isoxazoles : Studies on isoxazoles, such as 3,4-dimethyl-5-hydroxyisoxazole, have provided insights into their tautomerism in different solvents and their basicity. Such investigations help in understanding the chemical behavior of isoxazole derivatives, which is crucial for designing compounds with desired chemical properties (Boulton & Katritzky, 1961).

- Lithiation of Isoxazoles : The process of lithiation, where compounds like 3,5-dimethylisoxazole are transformed into their lithiated forms, has been explored for various methyl-substituted isoxazoles. This chemical transformation is significant for synthesizing acetic acids and exploring the reactivity of isoxazoles (Micetich, 1970).

Pharmacological Activities

- Immunosuppressive Properties : A series of isoxazole derivatives have been synthesized and evaluated for their immunosuppressive properties. Compounds showing potent immunosuppressive activities can be valuable in developing new therapeutic agents for treating immune-related disorders (Mączyński et al., 2018).

- Antimycobacterial Agents : Research on fused 1,2,4-triazole derivatives, including isoxazolo and thiazolo-triazoles, has demonstrated antimicrobial and antimycobacterial activities. Such studies are critical for identifying new compounds effective against Mycobacterium tuberculosis (Seelam et al., 2016).

Chemical Reactivity and Applications

- Metalation and Electrophilic Quenching : Explorations into the metalation and electrophilic quenching of isoxazoles provide pathways to synthesize thioalkyl derivatives. Understanding these reaction mechanisms is essential for developing synthetic strategies for functionalized isoxazoles (Balasubramaniam et al., 1990).

- Regioselectivity of Cycloadditions : Studies on the regioselectivity of 1,3-dipolar cycloadditions involving isoxazoles highlight the synthetic utility of these reactions in producing compounds with specific structural features. Such reactions are vital for synthesizing biologically active molecules (Zaki et al., 2016).

Mécanisme D'action

Target of Action

Many nitrogen- and sulfur-containing heterocyclic compounds, including thiazolo[2,3-c][1,2,4]triazoles, exhibit biological activity . These compounds are often involved in interactions with various enzymes, receptors, and other proteins, which could potentially be their targets .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction often involves the formation of bonds between the compound and its target, which can alter the target’s structure or function .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, often related to their biological activity . These can include pathways involved in cell growth, inflammation, and various disease processes .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antioxidant, and other effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the activity of similar compounds .

Propriétés

IUPAC Name |

3,5-dimethyl-4-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanylmethyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c1-10-13(11(2)21-19-10)8-22-15-17-18-16-20(15)14(9-23-16)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBUHJLXIFDVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2529939.png)

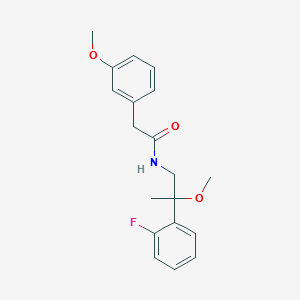

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)

![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)

![3-(3,4-dimethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)